molecular formula C13H18Cl2N4 B1531148 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride CAS No. 1221722-47-9

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

Cat. No.: B1531148
CAS No.: 1221722-47-9
M. Wt: 301.21 g/mol
InChI Key: IMVVPXYPKQWEKU-UHFFFAOYSA-N
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Description

4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with benzene-1-carboximidamide under specific reaction conditions, such as the presence of a suitable catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Medicine: Potential therapeutic applications, such as antileishmanial and antimalarial activities, have been explored.

  • Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit key enzymes or disrupt cellular processes in the pathogens.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

  • 4-(3,5-Dimethylpyrazol-1-yl)benzoic acid

  • 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde

Uniqueness: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride is unique due to its specific structural features, which differentiate it from other pyrazole derivatives

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4.2ClH/c1-9-7-10(2)17(16-9)8-11-3-5-12(6-4-11)13(14)15;;/h3-7H,8H2,1-2H3,(H3,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVVPXYPKQWEKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)C(=N)N)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Reactant of Route 3
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Reactant of Route 4
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Reactant of Route 5
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride
Reactant of Route 6
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4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride

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